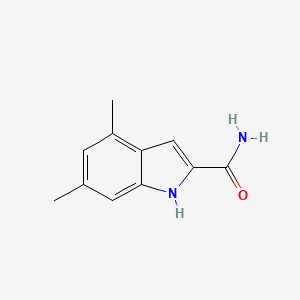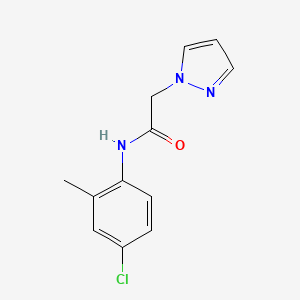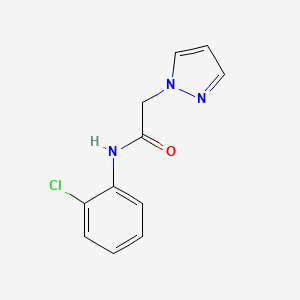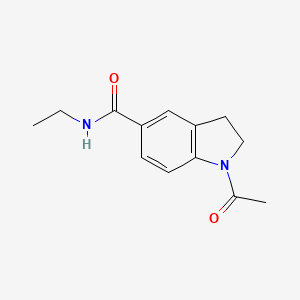
N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide, also known as CMMSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMMSA is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its antibacterial and antifungal properties. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
In agriculture, this compound has been studied for its herbicidal properties. Research has shown that this compound can effectively control the growth of certain weeds, making it a potential alternative to traditional herbicides.
In materials science, this compound has been investigated for its potential use as a corrosion inhibitor. Studies have shown that this compound can effectively inhibit the corrosion of certain metals, making it a potential candidate for use in various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide is not fully understood. However, studies have suggested that this compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. This compound may also inhibit the growth of weeds by interfering with their photosynthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that this compound is relatively non-toxic to humans and animals, making it a potential candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide in lab experiments is that it is relatively easy to synthesize and purify. Another advantage is that it has been shown to be relatively non-toxic to humans and animals, making it a potential candidate for further research.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Another limitation is that its potential applications in various fields are still being investigated, and more research is needed to fully understand its properties and potential uses.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide. One direction is to further investigate its antibacterial and antifungal properties and its potential use as a new antibiotic. Another direction is to investigate its herbicidal properties and its potential use as a new herbicide. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields, including medicine, agriculture, and materials science.
Métodos De Síntesis
N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide can be synthesized by reacting 2-chloro-4-methylphenylamine with 2-methylsulfanylacetic acid in the presence of a catalyst. The reaction takes place under reflux conditions and yields this compound as a white crystalline solid.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7-3-4-9(8(11)5-7)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUKDWAHANWWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)



![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)


